molecular formula C15H14N2O2 B3033246 6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1007671-23-9

6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3033246
CAS No.: 1007671-23-9
M. Wt: 254.28 g/mol
InChI Key: FKSAJUYRUZJIOZ-UHFFFAOYSA-N
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Description

6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring system

Properties

IUPAC Name

6-amino-4-benzyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-12-6-7-14-13(8-12)17(15(18)10-19-14)9-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSAJUYRUZJIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amino-substituted benzylamine with a suitable benzoxazine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or quinones.

    Reduction: Reduction of the benzoxazine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the benzoxazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactivity.

    Industry: Used in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group, which might affect its biological activity.

    6-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the benzyl group, which could influence its chemical reactivity and applications.

Biological Activity

6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C15H14N2O2
  • Molecular Weight : 254.28386 g/mol
  • CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research has indicated that benzoxazinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2H-benzoxazinones possess both antifungal and antibacterial activities. Specifically, 6-amino derivatives have been noted for their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound shows promise as an anticancer agent. In vitro studies indicate that it can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung adenocarcinoma). The IC50 values for these cell lines are reported to be 40.33 µg/mL and 38.53 µg/mL, respectively . This suggests that structural modifications in the benzoxazinone framework can enhance anticancer activity.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other molecular targets involved in cancer proliferation and microbial resistance .

Research Findings and Case Studies

Study Findings
Frechette & Weidner-Wells (1997)Identified antimicrobial activity of benzoxazinones.
Maag et al. (2004)Reported selective antagonistic activity against the 5-HT6 receptor.
MDPI Study (2021)Demonstrated significant anticancer activity against various cell lines with varying IC50 values.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from 2-amino phenol and chloroacetyl chloride in the presence of a base like triethylamine. Subsequent reactions may include bromo substitutions to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via cyclization of 2-aminophenol derivatives with benzyl halides or carbonyl reagents. Key parameters include:

  • Reagent selection : Use of diethyl carbonate for cyclization (as seen in related benzoxazinones) .
  • Temperature control : Optimal yields (e.g., 97% in a derivative) are achieved at 60–80°C under reflux .
  • Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) to stabilize intermediates .
    • Validation : Monitor reaction progress via TLC and purify via recrystallization or column chromatography.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical techniques :

  • Single-crystal X-ray diffraction to resolve bond angles and hydrogen bonding patterns (e.g., N–H⋯O interactions in the crystal lattice) .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm) .
  • Mass spectrometry : GC/MS or ESI-MS to confirm molecular ion peaks (e.g., m/z = 254 for C₁₃H₁₄N₂O₂) .

Advanced Research Questions

Q. What strategies can address contradictory bioactivity data for benzoxazinone derivatives in antifungal assays?

  • Root cause analysis :

  • Strain specificity : Test against diverse fungal strains (e.g., Candida albicans vs. Aspergillus spp.) to identify structure-activity trends .
  • Solubility effects : Use DMSO or PEG-400 to improve compound dissolution and bioavailability .
    • Experimental design : Include positive controls (e.g., fluconazole) and measure IC₅₀ values in triplicate to minimize variability .

Q. How can the herbicidal activity of 6-amino-4-benzyl derivatives be optimized through substituent modification?

  • SAR (Structure-Activity Relationship) studies :

  • Electron-withdrawing groups : Introduce halogens (e.g., Cl or Br) at the 6-position to enhance binding to acetolactate synthase .
  • Alkyl chain length : Vary the benzyl substituent (e.g., propyl vs. phenethyl) to modulate lipophilicity and membrane penetration .
    • Validation : Compare herbicidal efficacy in Arabidopsis models using leaf-disk assays .

Q. What experimental approaches resolve discrepancies in reported melting points for benzoxazinone derivatives?

  • Methodological adjustments :

  • Purification protocols : Use gradient recrystallization (e.g., ethanol/water mixtures) to remove impurities affecting thermal stability .
  • DSC analysis : Perform differential scanning calorimetry to detect polymorphic forms .
    • Documentation : Report solvent systems and heating rates to ensure reproducibility .

Critical Analysis of Contradictions

  • Synthetic yield variability : Discrepancies in yields (e.g., 70% vs. 97%) may arise from differences in benzyl halide reactivity or purification methods .
  • Bioactivity conflicts : Antifungal potency variations could reflect assay conditions (e.g., pH, incubation time) rather than structural flaws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
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6-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one

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